Ethyl 3,4-dihydroxybenzoate (EDHB) is a naturally occurring phenolic compound found in the testa of peanut seeds []. It is classified as a protocatechuic acid ethyl ester []. Scientific research has explored its potential as an antioxidant, anti-cancer agent, and prolyl hydroxylase inhibitor [, , , ].
EDHB can be synthesized through different methods. One approach involves using 4-methylcatechol as a starting material, followed by oxidation and esterification reactions [].
Oxidation: This step involves converting 4-methylcatechol to 3,4-dihydroxybenzoic acid. The reaction parameters, including the catalyst (TBAB), oxidizing agent (potassium permanganate), reaction time, and temperature, significantly impact the yield of 3,4-dihydroxybenzoic acid [].
Esterification: In this step, 3,4-dihydroxybenzoic acid is reacted with ethanol in the presence of a catalyst, typically p-toluenesulfonic acid (TsOH), to yield EDHB. The reaction conditions, such as the catalyst concentration, ethanol concentration, reaction time, and temperature, are crucial in determining the final yield of EDHB [].
Prolyl Hydroxylase Inhibition: EDHB acts as a potent competitive inhibitor of prolyl hydroxylase, an enzyme crucial for collagen biosynthesis. By inhibiting this enzyme, EDHB disrupts collagen production, potentially impacting various physiological and pathological processes, including fibrosis [].
Hypoxia-Inducible Factor (HIF) Pathway Modulation: EDHB can inhibit prolyl hydroxylase domain-containing enzymes (PHDs) []. PHDs are responsible for tagging HIF for degradation. Inhibition of PHDs by EDHB leads to HIF stabilization and activation []. HIF activation triggers downstream effects, including increased expression of glucose transporters (GLUT1 and GLUT4) [], contributing to enhanced glucose uptake and utilization.
Mitochondrial ROS Production: EDHB promotes the generation of reactive oxygen species (ROS) in mitochondria, potentially through a signaling cascade involving nitric oxide (NO), protein kinase G (PKG), and mitochondrial ATP-sensitive K+ (mitoK(ATP)) channels [].
EDHB exhibits cytotoxic effects on various cancer cell lines, including esophageal squamous cell carcinoma (ESCC) [], breast cancer [], and leukemia (HL-60) cells [].
It induces cell cycle arrest, autophagy, and apoptosis in cancer cells, potentially through upregulating genes like NDRG1 and BNIP3 [].
EDHB shows potential in reducing breast cancer metastasis by inhibiting prolyl hydroxylase [].
EDHB acts as an efflux pump inhibitor (EPI), interfering with drug efflux pumps in drug-resistant bacteria like Escherichia coli [].
By inhibiting efflux pumps, EDHB increases the intracellular accumulation of antibiotics, potentiating their activity against resistant strains [].
EDHB demonstrates a dual functionality in bone tissue engineering by inducing osteoblast differentiation and inhibiting osteoclast differentiation [].
This dual action suggests EDHB's potential in promoting bone formation and inhibiting bone resorption, highlighting its potential in bone tissue regeneration strategies [].
Preconditioning with EDHB enhances aerobic respiration in rat skeletal muscle, suggesting its potential in improving physical performance [].
It upregulates glucose transporters (GLUT1 and GLUT4) in muscle, enhancing glucose uptake and utilization [].
EDHB increases the activity of enzymes involved in the tricarboxylic acid (TCA) cycle and glycolysis, further contributing to enhanced energy production in muscle [].
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6